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Compound of Interest

Compound Name: Hdac6-IN-8

Cat. No.: B12414168

A critical in vivo data gap for the novel inhibitor Hdac6-IN-8 currently prevents a direct
comparative analysis with the clinically evaluated compound, Ricolinostat. While Ricolinostat
has been extensively studied in both preclinical animal models and human clinical trials,
providing a robust dataset on its efficacy, pharmacokinetics, and safety, publicly available in
vivo data for Hdac6-IN-8 is not available at this time.

Hdac6-IN-8 is referenced as a selective Histone Deacetylase 6 (HDACG) inhibitor, with its
origins likely stemming from a series of compounds described in a 2022 study by Li X, et al., in
Bioorganic Chemistry. However, this publication focuses on the design, synthesis, and in vitro
enzymatic activity of these novel inhibitors and does not contain any in vivo experimental data.
Consequently, this guide will provide a comprehensive overview of the available in vivo data for
Ricolinostat to serve as a benchmark for researchers and drug developers. Should in vivo data
for Hdac6-IN-8 become available, a direct comparison will be possible.

Ricolinostat (ACY-1215): A Profile of a Clinically
Investigated HDACG6 Inhibitor

Ricolinostat (ACY-1215) is a first-in-class, orally available, selective inhibitor of HDACS. Its
mechanism of action centers on the inhibition of the cytoplasmic enzyme HDACG, which plays
a crucial role in protein homeostasis and microtubule dynamics through the deacetylation of
non-histone proteins like a-tubulin. Inhibition of HDACG6 leads to hyperacetylation of a-tubulin,
disrupting microtubule-dependent processes and inducing apoptosis in malignant cells.
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Ricolinostat has shown promising anti-tumor activity in various preclinical models and has been
evaluated in clinical trials for hematological malignancies.

Signaling Pathway of HDACG6 Inhibition

The primary signaling pathway affected by Ricolinostat is the deacetylation of a-tubulin by
HDACSG. Inhibition of this process has downstream effects on microtubule stability and function,
impacting cell motility, protein trafficking, and ultimately leading to apoptosis in cancer cells.
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Caption: HDACSG Inhibition Pathway by Ricolinostat.

In Vivo Efficacy of Ricolinostat

Ricolinostat has demonstrated significant in vivo anti-tumor activity, both as a single agent and
in combination with other anti-cancer drugs, in various xenograft models.

Table 1: Summary of Ricolinostat In Vivo Efficacy in
Preclinical Models
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Cancer Animal Ricolinostat Combinatio Key
T Reference
Model Model Dose/Route n Agent Findings

Minimal
tumor growth
inhibition with
Ricolinostat
alone
(21.2%).
Mantle Cell MCL ] ) Significantly
Carfilzomib
Lymphoma Xenograft 50 mg/kg suppressed [1]
(2.0 mg/kg)

(MCL) (Flank) tumor growth
and
increased
survival in
combination
with

carfilzomib.

Dose-
dependent,
immune-
dependent
inhibition of
tumor growth.
Enhanced
Preclinical ) anti-tumor
Melanoma Melanoma pose- Antl-C.TLA-4 effectin [2]
Model dependent or Anti-PD-1 combination
with
checkpoint
inhibitors. No
observed
toxicities at
the studied

doses.

Uveal Zebrafish Not specified N/A In vivo [3]

Melanoma Larvae attenuation of
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(MUM) Xenograft primary
(OMM2.5 OMM2.5
cells) xenografts.
SCID Mice Accumulation
Xenograft of acetylated
Breast (MDA-MB- - ) tubulin in
Cancer 453 and Not specified Paclitaxel tumors. Anti- ]
MDA-MB-436 tumor activity
cells) observed.

Experimental Protocols
Mantle Cell Lymphoma Xenograft Model

Cell Line: Mantle Cell Lymphoma (MCL) cell lines.
Animal Model: Severe Combined Immunodeficient (SCID) mice.
Tumor Implantation: Subcutaneous injection of MCL cells into the flank of the mice.

Treatment: When tumors reached a palpable size, mice were treated with vehicle control,
Ricolinostat (50 mg/kg), Carfilzomib (1.0 mg/kg), or a combination of both. The route of
administration is typically intraperitoneal (IP) or oral (PO).

Endpoint: Tumor volume was measured regularly, and survival was monitored. At the end of
the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for
acetylated tubulin).[1]

Representative In Vivo Experimental Workflow
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In Vivo Efficacy Study Workflow
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Caption: A typical workflow for an in vivo xenograft study.
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Pharmacokinetics of Ricolinostat in Mice

Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism,
and excretion of Ricolinostat.

Table 2: Pharmacokinetic Parameters of Ricolinostat in
Mice

Administration

Dose Bioavailability Key Findings Reference
Route

Rapid but
Oral (PO) 10 mg/kg 54.4% saturable

absorption.

Rapid but
Oral (PO) 30 mg/kg 48.4% saturable

absorption.

Used as a

reference for
Intravenous (1V) 5 mg/kg N/A ) N

bioavailability

calculation.

Higher
Intraperitoneal - bioavailability
Not specified 94.9%
(1P compared to oral

administration.

Experimental Protocol for Pharmacokinetic Studies in Mice:

Animal Model: BALB/c mice.

Drug Administration: Ricolinostat was administered orally (10 and 30 mg/kg) or intravenously
(5 mg/kg).

Sample Collection: Blood samples were collected at various time points post-administration.

Analysis: Plasma concentrations of Ricolinostat were determined using UPLC-MS/MS.
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» Parameters Calculated: Bioavailability, Cmax (maximum plasma concentration), Tmax (time
to reach Cmax), and AUC (area under the curve) were calculated to assess the
pharmacokinetic profile.

Safety and Tolerability of Ricolinostat

Clinical trials have provided valuable insights into the safety and tolerability of Ricolinostat in
humans.

e Single-Agent Therapy: In a Phase /1l trial for relapsed or refractory multiple myeloma, single-
agent Ricolinostat resulted in neither significant toxicity nor clinical responses.

o Combination Therapy: In combination with bortezomib and dexamethasone, Ricolinostat was
generally well-tolerated. The most common adverse events were fatigue and diarrhea, which
were mostly grade 1-2. Grade 3-4 toxicities were rare. This favorable safety profile is a
potential advantage over non-selective HDAC inhibitors, which are often associated with
more severe side effects.

o Dose-Limiting Toxicities: In a study with lenalidomide and dexamethasone, dose-limiting
toxicities of grade 3 syncope and myalgia were observed at a dose of 160 mg twice daily. A
recommended Phase 2 dose of 160 mg once daily was established.

Conclusion

Ricolinostat (ACY-1215) is a well-characterized selective HDACSG inhibitor with a substantial
body of in vivo data supporting its anti-tumor efficacy, particularly in hematological
malignancies and melanoma. Its pharmacokinetic profile is understood in preclinical models,
and it has demonstrated a favorable safety profile in clinical trials, especially in comparison to
pan-HDAC inhibitors.

In contrast, a comprehensive in vivo comparison with Hdac6-IN-8 is not currently possible due
to the lack of publicly available data on the latter's efficacy, pharmacokinetics, and safety.
Researchers and drug developers interested in Hdac6-IN-8 should be aware of this data gap
and the necessity for in vivo studies to ascertain its therapeutic potential. The extensive data
available for Ricolinostat provides a valuable benchmark for the evaluation of new selective
HDACSG inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

